4-(4-Ethylpiperazin-1-yl)benzaldehyde
Overview
Description
“4-(4-Ethylpiperazin-1-yl)benzaldehyde” is a chemical compound with the CAS Number: 197638-76-9 . It has a molecular weight of 218.3 and is a colorless crystal. This compound is widely used in pharmaceutical research and industry.
Molecular Structure Analysis
The molecular formula of “this compound” is C13H18N2O . The InChI Code for this compound is 1S/C13H18N2O/c1-2-14-7-9-15 (10-8-14)13-5-3-12 (11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Catalytic Activity in Organic Synthesis
- 4-(4-Ethylpiperazin-1-yl)benzaldehyde and related compounds are used as chiral ligands in catalytic processes, particularly in the enantioselective addition of diethylzinc to benzaldehyde. This application is crucial for producing enantiomerically pure compounds, which have significant importance in pharmaceutical and synthetic organic chemistry (Engel et al., 2008).
Fluorescent Probes for Biological Molecules
- Benzaldehyde derivatives, including those related to this compound, are utilized in developing fluorescent probes. These probes can detect biological molecules such as cysteine and homocysteine, playing a crucial role in biomedical research and diagnostics (Lin et al., 2008).
Intermediate in Drug Synthesis
- Certain benzaldehyde derivatives are key intermediates in synthesizing small molecule anticancer drugs. Their synthesis and optimization are vital for developing new therapeutic agents (Zhang et al., 2018).
Synthesis of Schiff Base Compounds
- Schiff base compounds derived from benzaldehyde derivatives, including those similar to this compound, are synthesized for various applications. These compounds are studied for their optical nonlinear properties, which have potential applications in photonics and materials science (Abdullmajed et al., 2021).
Flavor and Fragrance Industry
- Benzaldehyde and its derivatives are widely used in the flavor and fragrance industry. They contribute significantly to the characteristic scents and flavors of various products, highlighting their importance in consumer goods (Craig & Daugulis, 2013).
Green Chemistry and Sustainable Processes
- In green chemistry, benzaldehyde derivatives are used in developing environmentally friendly synthesis processes. For example, they are involved in continuous-flow hydrogenation, representing a more sustainable and safer approach to chemical synthesis (Liu et al., 2012).
Chemical Synthesis of Fragrance Compounds
- Benzaldehyde derivatives are essential for synthesizing fragrance compounds, highlighting their importance in the chemical industry, especially in producing synthetic fragrances (Sharma et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-14-7-9-15(10-8-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVDOPUAJVRFDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441074 | |
Record name | 4-(4-ethylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197638-76-9 | |
Record name | 4-(4-ethylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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